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Introduction

The heptapeptide ATWLPPR, also known as A7R, is a synthetic peptide that has demonstrated

significant anti-angiogenic properties. Its primary mechanism of action involves the targeted

inhibition of the Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165

isoform, binding to its co-receptor, Neuropilin-1 (NRP-1).[1][2][3] This interaction is crucial for

potentiating VEGF-A signaling through the primary receptor, VEGFR-2 (KDR), which is a key

driver of endothelial cell proliferation, migration, and tube formation – hallmark processes of

angiogenesis.[4][5] By blocking the VEGF165/NRP-1 axis, ATWLPPR effectively attenuates

downstream signaling, leading to the inhibition of new blood vessel formation. These

characteristics make ATWLPPR a valuable tool for angiogenesis research and a potential

candidate for anti-angiogenic therapeutic strategies in oncology and other diseases

characterized by pathological neovascularization, such as diabetic retinopathy.

These application notes provide detailed protocols for utilizing the ATWLPPR peptide in

common in vitro and in vivo angiogenesis assays, along with a summary of reported

quantitative data and a visual representation of its mechanism of action.
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The following tables summarize the reported efficacy of the ATWLPPR peptide in various

angiogenesis-related assays.

Table 1: In Vitro Efficacy of ATWLPPR Peptide

Assay Type Cell Line Key Parameter
Reported
Value

Reference

VEGF165/NRP-1

Binding

Recombinant

Protein
IC50 80 µM

NRP-1 Binding
Recombinant

Protein
IC50 19 µM

Endothelial Cell

Proliferation
HUVEC Inhibition Dose-dependent

Tube Formation
HUVEC on

Matrigel
Inhibition Demonstrated

Co-culture

Tubulogenesis

HUVEC with

Fibroblasts
Inhibition Demonstrated

Table 2: In Vivo Efficacy of ATWLPPR Peptide

Assay Type Animal Model Treatment Outcome Reference

Tumor

Angiogenesis

Nude mice with

MDA-MB-231

xenografts

Intraperitoneal

injection

Reduced blood

vessel density

and endothelial

cell area

VEGF-induced

Angiogenesis

Rabbit Corneal

Model
Pellet implant

Abolished VEGF-

induced

angiogenesis

Diabetic

Retinopathy
C57BL/6 Mice

Intravitreal

injection

Preserved

vascular integrity

and reduced

oxidative stress
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Signaling Pathway
The ATWLPPR peptide exerts its anti-angiogenic effects by disrupting the VEGF signaling

cascade at a critical juncture. The diagram below illustrates the targeted mechanism of action.
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Caption: Mechanism of ATWLPPR peptide in inhibiting angiogenesis.

Experimental Protocols
In Vitro Assays
1. Endothelial Cell Proliferation Assay (HUVEC)

This protocol is designed to assess the effect of the ATWLPPR peptide on the proliferation of

Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.

Materials:

HUVECs (low passage, P2-P5)

Endothelial Cell Growth Medium (EGM-2)

Fetal Bovine Serum (FBS)

Recombinant Human VEGF165
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ATWLPPR peptide (stock solution in sterile PBS or water)

96-well cell culture plates

Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)

Plate reader

Protocol:

Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2

containing 10% FBS.

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

After 24 hours, aspirate the medium and replace it with 100 µL of serum-starvation

medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours.

Prepare treatment solutions:

Control: Serum-starvation medium.

VEGF Control: Serum-starvation medium with VEGF165 (e.g., 20 ng/mL).

ATWLPPR Treatment: Serum-starvation medium with VEGF165 (20 ng/mL) and varying

concentrations of ATWLPPR peptide (e.g., 10 µM, 50 µM, 100 µM).

ATWLPPR Only Control: Serum-starvation medium with the highest concentration of

ATWLPPR to test for cytotoxicity.

Add 100 µL of the respective treatment solutions to the wells.

Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

Assess cell proliferation using a chosen reagent according to the manufacturer's

instructions. For MTT assay, this typically involves a 2-4 hour incubation with the reagent
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followed by solubilization of formazan crystals and measurement of absorbance at 570

nm.

Calculate the percentage of proliferation inhibition relative to the VEGF control.
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Caption: Workflow for the HUVEC proliferation assay.
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2. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of ATWLPPR to inhibit the formation of capillary-like structures

by endothelial cells on a basement membrane matrix.

Materials:

HUVECs (low passage)

Endothelial Cell Basal Medium (EBM-2)

Basement membrane extract (BME), such as Matrigel®

96-well cell culture plates (pre-chilled)

Recombinant Human VEGF165

ATWLPPR peptide

Calcein AM (for visualization, optional)

Inverted microscope with a camera

Protocol:

Thaw BME on ice overnight at 4°C.

Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Ensure the BME is

evenly spread.

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

Harvest HUVECs and resuspend them in EBM-2 at a concentration of 2-3 x 10^5 cells/mL.

Prepare cell suspensions for each condition:

Control: HUVECs in EBM-2.

VEGF Control: HUVECs in EBM-2 with VEGF165 (e.g., 50 ng/mL).
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ATWLPPR Treatment: HUVECs in EBM-2 with VEGF165 and varying concentrations of

ATWLPPR (e.g., 50 µM, 100 µM, 200 µM).

Gently add 100 µL of the cell suspension to each BME-coated well (20,000-30,000

cells/well).

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

Monitor tube formation at regular intervals using an inverted microscope.

Capture images of the tube networks.

Quantify the extent of tube formation by measuring parameters such as total tube length,

number of junctions, and number of loops using angiogenesis analysis software (e.g.,

ImageJ with the Angiogenesis Analyzer plugin).
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Caption: Workflow for the endothelial cell tube formation assay.
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In Vivo Assay
3. Murine Tumor Xenograft Model (MDA-MB-231)

This protocol describes the use of ATWLPPR to inhibit tumor growth and angiogenesis in a

human breast cancer xenograft model.

Materials:

MDA-MB-231 human breast cancer cells

Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old

Matrigel® (optional, for enhancing initial tumor take)

ATWLPPR peptide

Sterile PBS (for vehicle control and peptide dilution)

Calipers for tumor measurement

Anesthesia for animal procedures

Microtome and histology supplies

Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessel staining)

Protocol:

Culture MDA-MB-231 cells to 80-90% confluency.

Harvest cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel® at

a concentration of 2 x 10^7 cells/mL.

Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank or

mammary fat pad of each mouse.

Allow tumors to grow to a palpable size (e.g., 100 mm³).
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Randomize mice into treatment groups (n=8-10 per group):

Vehicle Control: Intraperitoneal (i.p.) injection of sterile PBS.

ATWLPPR Treatment: i.p. injection of ATWLPPR peptide (e.g., 15 mg/kg) dissolved in

PBS.

Administer treatments daily or as determined by preliminary studies.

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using

the formula: Volume = 0.52 x (length) x (width)².

Monitor animal health and body weight throughout the study.

After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach

a specified size, euthanize the mice.

Excise the tumors, weigh them, and fix them in formalin for histological analysis.

Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to

visualize and quantify microvessel density (MVD).

Disclaimer: These protocols are intended as a guide and may require optimization for specific

experimental conditions and reagents. Always adhere to institutional guidelines and regulations

for cell culture and animal handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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